tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a chlorine substituent. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
tert-Butyl 7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways such as the Ras/Erk or PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
tert-Butyl 7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a tert-butyl ester and a chlorine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 7-chloropyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-8-7(6-14-15)4-5-13-9(8)12/h4-6H,1-3H3 |
InChI Key |
KZRORMLIDULHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CN=C2Cl)C=N1 |
Origin of Product |
United States |
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